Cas no 175201-67-9 (2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile)

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is a versatile intermediate in organic synthesis, particularly valued for its reactivity in Michael addition and cyclization reactions. The tert-butylsulfonyl group enhances electrophilicity, facilitating nucleophilic attack, while the ethoxyacrylonitrile moiety offers a reactive site for further functionalization. This compound is useful in the synthesis of heterocyclic frameworks and fine chemicals, providing a balance of stability and reactivity under controlled conditions. Its structural features make it suitable for applications in pharmaceuticals and agrochemicals, where precise functional group manipulation is required. The product is typically handled under inert conditions due to its sensitivity to moisture and strong bases.
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile structure
175201-67-9 structure
Product Name:2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
CAS No:175201-67-9
MF:C9H15NO3S
MW:217.285301446915
CID:134167
PubChem ID:2778548
Update Time:2025-06-08

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
    • 2-(TERT-BUTYLSULPHONYL)-3-ETHOXYACRYLONITRILE
    • 2-Propenenitrile,2-[(1,1-dimethylethyl)sulfonyl]-3-ethoxy-
    • 2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile
    • 2-(tert-Butylsulphonyl)-3-ethoxyprop-2-enenitrile
    • (E)-2-(TERT-BUTYLSULFONYL)-3-ETHOXY-2-PROPENENITRILE
    • (2E)-3-ethoxy-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
    • 3T-0039
    • (E)-2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile
    • HMS554A16
    • 175201-67-9
    • MFCD00052714
    • J-506625
    • 3-ethoxy-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
    • CCG-251878
    • AKOS005089548
    • 2-Propenenitrile, 2-[(1,1-dimethylethyl)sulfonyl]-3-ethoxy-
    • Inchi: 1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3/b8-7+
    • InChI Key: UEZQDEIGENVNHG-BQYQJAHWSA-N
    • SMILES: S(/C(/C#N)=C/OCC)(C(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 217.07700
  • Monoisotopic Mass: 217.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 75.5Ų

Experimental Properties

  • Density: 1.135
  • Melting Point: 103 °C
  • Boiling Point: 398.2°C at 760 mmHg
  • Flash Point: 194.6°C
  • Refractive Index: 1.475
  • PSA: 75.54000
  • LogP: 2.68198

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Security Information

  • Hazardous Material transportation number:UN 3439
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 22-36/37/39

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T206070-250mg
2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile
175201-67-9
250mg
$ 50.00 2022-06-03
TRC
T206070-500mg
2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile
175201-67-9
500mg
$ 70.00 2022-06-03
TRC
T206070-2.5g
2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile
175201-67-9
2.5g
$ 250.00 2022-06-03
Apollo Scientific
OR25152-1g
2-(tert-Butylsulphonyl)-3-ethoxyacrylonitrile
175201-67-9
1g
£48.00 2023-09-02
Apollo Scientific
OR25152-10g
2-(tert-Butylsulphonyl)-3-ethoxyacrylonitrile
175201-67-9
10g
£250.00 2023-09-02
abcr
AB145444-10 g
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile, 95%; .
175201-67-9 95%
10g
€368.90 2023-01-29
Key Organics Ltd
3T-0039-1MG
(E)-2-(tert-butylsulfonyl)-3-ethoxy-2-propenenitrile
175201-67-9 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
3T-0039-5MG
(E)-2-(tert-butylsulfonyl)-3-ethoxy-2-propenenitrile
175201-67-9 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
3T-0039-10MG
(E)-2-(tert-butylsulfonyl)-3-ethoxy-2-propenenitrile
175201-67-9 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
3T-0039-0.5G
(E)-2-(tert-butylsulfonyl)-3-ethoxy-2-propenenitrile
175201-67-9 >90%
0.5g
£385.00 2025-02-08

Additional information on 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

Professional Introduction to 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS No. 175201-67-9)

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile, with the chemical identifier CAS No. 175201-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonylated acrylonitriles, a subset of molecules known for their versatile reactivity and potential applications in synthetic chemistry. The presence of both a tert-butylsulfonyl group and an ethoxy substituent on the acrylonitrile backbone imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

The tert-butylsulfonyl moiety, characterized by its bulky and electron-withdrawing nature, plays a crucial role in modulating the reactivity of the molecule. This group is often employed in medicinal chemistry to enhance metabolic stability and to influence binding interactions with biological targets. In contrast, the ethoxy group introduces a polar ether linkage, which can improve solubility in polar solvents and influence molecular interactions. Together, these functional groups make 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile a promising candidate for further derivatization and application in drug discovery.

In recent years, there has been growing interest in the development of novel acrylonitrile-based compounds for their potential use as bioactive molecules. The structural features of 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile align well with current trends in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting protein-protein interactions. For instance, sulfonylated acrylonitriles have been explored as tools to disrupt critical biological pathways involved in diseases such as cancer and inflammation. The CAS No. 175201-67-9 compound represents an advanced scaffold that could be modified to enhance specificity and efficacy.

One of the most compelling aspects of this compound is its utility as a building block for polymer synthesis. The acrylonitrile functionality allows for polymerization via free-radical or coordination mechanisms, enabling the creation of tailored materials with specific properties. These polymers can range from biodegradable scaffolds for tissue engineering to high-performance materials for industrial applications. The tert-butylsulfonyl group may also contribute to thermal stability, making derived polymers more resistant to degradation under harsh conditions.

Recent advancements in computational chemistry have further highlighted the potential of 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile as a lead compound. Molecular modeling studies suggest that modifications to this scaffold could yield derivatives with enhanced binding affinity to therapeutic targets. For example, computational docking experiments have indicated that structural analogs might interact favorably with enzymes implicated in metabolic disorders. Such findings underscore the importance of this compound as a starting point for further research.

The pharmaceutical industry has also shown interest in sulfonylated compounds due to their broad spectrum of biological activity. Sulfonyl groups are well-documented pharmacophores found in many FDA-approved drugs, known for their ability to modulate enzyme activity and receptor binding. By incorporating this motif into 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile, researchers aim to develop novel therapeutics with improved pharmacokinetic profiles. The ethoxy substituent further enhances the molecule's versatility by allowing selective functionalization at multiple sites.

In conclusion, 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile (CAS No. 175201-67-9) is a multifunctional compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for drug discovery, polymer science, and materials engineering. As research continues to uncover new synthetic pathways and biological targets, this compound is poised to play a pivotal role in advancing chemical biology and material science.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD